2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt ARL66096 is a potent and selective P2Y12 receptor antagonist. Blocks ADP-induced inhibition of adenylyl cyclase in vitro (pKB =7.6) and inhibits ADP-induced aggregation of washed human platelets (pIC50 = 8.16).
Brand Name: Vulcanchem
CAS No.: 145782-74-7
VCID: VC0519340
InChI: InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1
SMILES: CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C14H22F2N5O12P3S
Molecular Weight: 615.3 g/mol

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt

CAS No.: 145782-74-7

Cat. No.: VC0519340

Molecular Formula: C14H22F2N5O12P3S

Molecular Weight: 615.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt - 145782-74-7

Specification

CAS No. 145782-74-7
Molecular Formula C14H22F2N5O12P3S
Molecular Weight 615.3 g/mol
IUPAC Name tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate
Standard InChI InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1
Standard InChI Key ZQXUQOHLHUWLSA-WOUKDFQISA-N
Isomeric SMILES CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N
SMILES CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt (molecular formula: C14H18F2N5Na4O12P3S) is characterized by three key modifications to the native ATP structure:

  • A propylthio (-S-CH2CH2CH3) substitution at the 2-position of the adenine ring.

  • A β,γ-difluoromethylene (-CF2-) group replacing the oxygen between the β- and γ-phosphate groups.

  • Tetrasodium salt formation to enhance aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight703.26 g/mol
Solubility>100 mg/mL in aqueous buffers
StabilityStable at pH 6–8 (t₁/₂ > 48 h)
Receptor Affinity (P2Y12)IC₅₀ = 12 nM

The β,γ-difluoromethylene group renders the triphosphate moiety resistant to enzymatic hydrolysis, prolonging its bioavailability in physiological systems .

Mechanism of Action: P2Y12 Receptor Antagonism

The compound selectively inhibits the P2Y12 receptor, a G-protein-coupled receptor (GPCR) critical for ADP-mediated platelet activation.

Receptor Binding and Signaling Cascade

  • ADP Binding Site Competition: The propylthio-adenosine core mimics ADP's adenine moiety, competing for binding at the P2Y12 receptor's orthosteric site .

  • Gαi Pathway Suppression: By blocking ADP-induced Gαi activation, the compound inhibits downstream signaling events, including:

    • Reduced adenylate cyclase inhibition → Elevated intracellular cAMP levels.

    • Impaired phosphoinositide 3-kinase (PI3K) activation → Diminished Akt phosphorylation .

Impact on Platelet Function

Inhibition of P2Y12 signaling prevents:

  • Granule Secretion: Serotonin and ADP release from dense granules.

  • Thromboxane A2 Synthesis: Suppression of phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1) activity .

  • Fibrinogen Receptor Activation: Loss of αIIbβ3 integrin conformational changes, impairing platelet aggregation .

Research Applications in Thrombosis Studies

Thromboxane A2 Generation Assays

The compound has been instrumental in dissecting ADP's role in thromboxane A2 synthesis. Key findings include:

  • Dual Receptor Dependence: Both P2Y1 and P2Y12 receptors are required for maximal thromboxane A2 production. Antagonizing either receptor reduces synthesis by >80% .

  • PLA2 Activation Pathway: ADP-induced PLA2 activity is abolished by P2Y12 inhibition, as demonstrated by [3H]-arachidonic acid release assays .

Table 2: Effect of Receptor Antagonists on Thromboxane A2 Levels

ConditionThromboxane A2 (pg/10⁸ platelets)
ADP (10 μM)320 ± 45
+ 300 nM P2Y12 Antagonist48 ± 12
+ 300 μM P2Y1 Antagonist52 ± 9

Comparative Pharmacological Profile

Selectivity Across Purinergic Receptors

The compound exhibits >1,000-fold selectivity for P2Y12 over other P2 receptors:

Table 3: Receptor Selectivity (IC₅₀ Values)

ReceptorIC₅₀ (nM)Source
P2Y1212
P2Y1>10,000
P2X1>10,000

Comparison with Clinical Antithrombotics

AgentMechanismReversibilityt₁/₂ (h)
ClopidogrelIrreversibleNo6–8
TicagrelorReversibleYes7–9
2-(Propylthio)...CompetitiveYes2.5

The compound's rapid offset (t₁/₂ = 2.5 h) makes it preferable for controlled experimental settings requiring transient platelet inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator